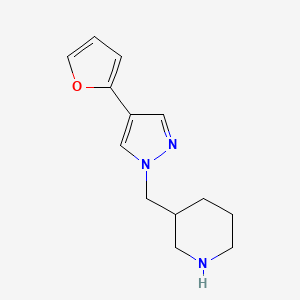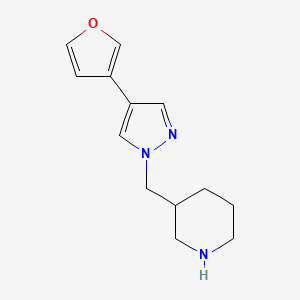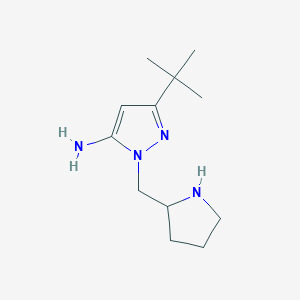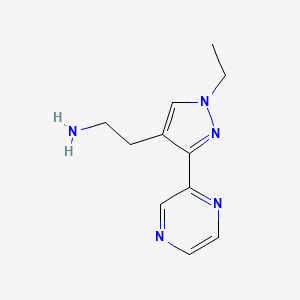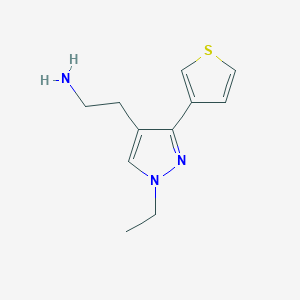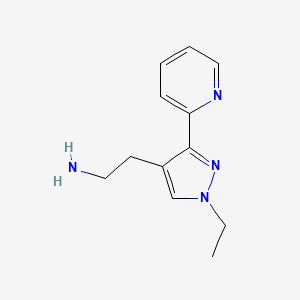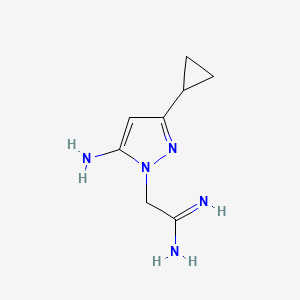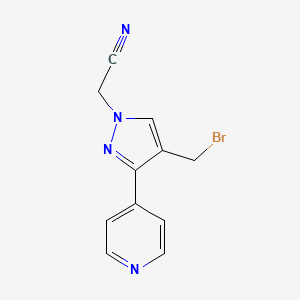
2-(4-(bromomethyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile
Vue d'ensemble
Description
2-(4-(Bromomethyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile (2-BMP-PY) is an organic compound that is used as a synthetic intermediate in organic chemistry. It is a colorless liquid with a boiling point of 138 °C and a melting point of -37 °C. 2-BMP-PY has been used in a range of applications, including the synthesis of pharmaceuticals, agrochemicals, and other compounds. It is also used in the synthesis of heterocyclic compounds and in the preparation of organometallic compounds.
Applications De Recherche Scientifique
Synthesis and Antioxidant Activity
- Application : Used as a key intermediate in the synthesis of heterocycles incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety.
- Significance : Some synthesized compounds showed antioxidant activity comparable to ascorbic acid.
- Source : El‐Mekabaty, 2015.
Proton Transfer Studies
- Application : Studied in derivatives of 2-(1H-pyrazol-5-yl)pyridine for photoreactions and proton transfer.
- Significance : Provides insights into molecular behaviors like excited-state intramolecular and intermolecular double-proton transfers.
- Source : Vetokhina et al., 2012.
Hydrogen Bonding Studies
- Application : Investigated in the context of intra- and intermolecular hydrogen bonding.
- Significance : Helps in understanding molecular chains and bonding behaviors.
- Source : Kumar et al., 1999.
Time-Resolved Fluorescence Immunoassay
- Application : Used in preparing bifunctional chelate intermediates for immunoassays.
- Significance : Enhances the understanding and development of diagnostic assays.
- Source : Pang Li-hua, 2009.
Ligand for Metal Complexes
- Application : Employed in creating metal-binding domains for ligands.
- Significance : Useful in studying and developing new metal complexes.
- Source : Tovee et al., 2010.
Antibacterial and Antitumor Activities
- Application : Formed part of the structure in compounds tested for their antibacterial and antitumor activities.
- Significance : Offers potential in the development of new therapeutic agents.
- Source : El-Borai et al., 2012.
Asymmetric Transfer Hydrogenation
- Application : Utilized in the study of transfer hydrogenation of ketones catalyzed by Fe(II) and Ni(II) complexes.
- Significance : Contributes to the field of catalysis and organic synthesis.
- Source : Magubane et al., 2017.
Propriétés
IUPAC Name |
2-[4-(bromomethyl)-3-pyridin-4-ylpyrazol-1-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN4/c12-7-10-8-16(6-3-13)15-11(10)9-1-4-14-5-2-9/h1-2,4-5,8H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HABIWIOVFAQKLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN(C=C2CBr)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(bromomethyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



